
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a naphthyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyridine ring.
Reduction: Reduction reactions can target the carbonyl group in the naphthyridine ring.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the naphthyridine ring.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is explored for its potential as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors .
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings .
Wirkmechanismus
The mechanism by which tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the naphthyridine ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison: While these compounds share the tert-butyl carbamate structure, tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate is unique due to the presence of the naphthyridine ring and the specific positioning of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C13H16BrN3O3 |
|---|---|
Molekulargewicht |
342.19 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H16BrN3O3/c1-13(2,3)20-12(19)17-9-6-7-8(16-11(9)18)4-5-15-10(7)14/h4-5,9H,6H2,1-3H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
DTZFZVVPHKHLIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CN=C2Br)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


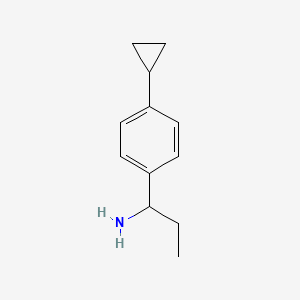
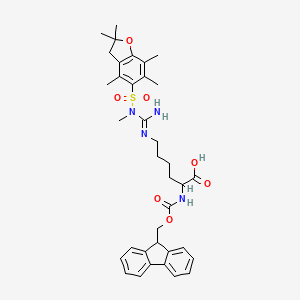
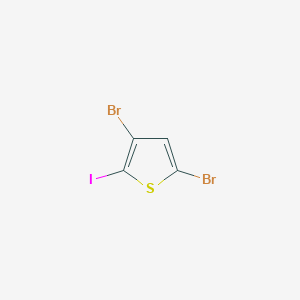
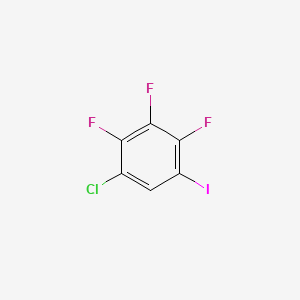

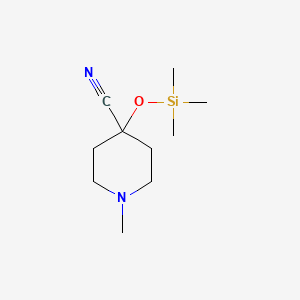
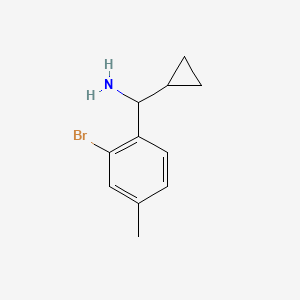
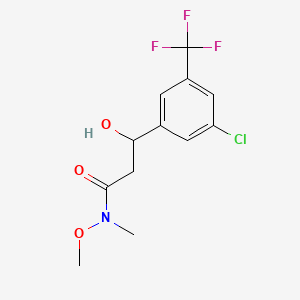
![2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
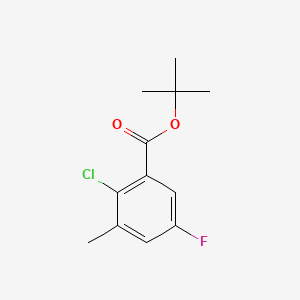
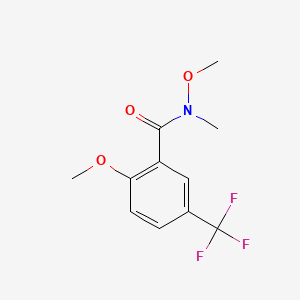
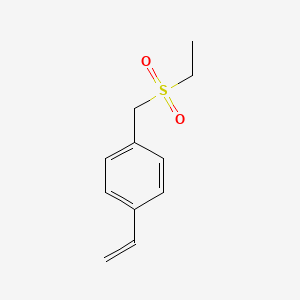

![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
